4-Benzyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)morpholin-3-one
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Description
The compound “4-Benzyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)morpholin-3-one” is a complex organic molecule. It contains a benzyl group, a methylsulfonyl group, a piperazine ring, and a morpholin-3-one group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The InChI code for a similar compound, 1-benzyl-4-(methylsulfonyl)piperazine, is 1S/C12H18N2O2S/c1-17(15,16)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 . This gives us some insight into the structure of the compound.Physical and Chemical Properties Analysis
The compound “this compound” is likely to be a solid under normal conditions . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature I have access to.Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Applications
Novel triazole derivatives, including structures related to morpholine and piperazine, have been synthesized and shown to exhibit good to moderate antimicrobial activities. These compounds were developed through various chemical synthesis methods, demonstrating the potential of such structures in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, benzothiazines modified with morpholine or piperazine groups have been prepared, showcasing significant activity against bacterial species, highlighting the role of these scaffolds in antimicrobial research (Sharma et al., 2011).
Chemical Synthesis and Modifications
Heterocyclic Compound Synthesis
The use of bromoethylsulfonium salts has been explored for the synthesis of 1,4-heterocyclic compounds such as morpholines and piperazines. This method provides a simple procedure to generate six- and seven-membered rings, indicating the versatility of these structures in chemical synthesis (Yar et al., 2009).
Ionic Liquid Crystals
Compounds containing morpholinium cations have been utilized in designing ionic liquid crystals, showing a rich mesomorphic behavior. This research underlines the importance of morpholine derivatives in material science and their potential applications in designing new liquid crystal materials (Lava et al., 2009).
Structural and Mechanistic Studies
Stereodynamics and Perlin Effect
The study of N-Trifyl substituted diheterocyclohexanes, including morpholine derivatives, has provided insights into the stereodynamic behavior of these compounds. Research in this area helps understand the molecular interactions and conformations that contribute to the chemical properties and reactivity of these structures (Shainyan et al., 2008).
Hydrogen Bonding
Investigations into the hydrogen bonding patterns of proton-transfer compounds of sulfosalicylic acid with nitrogen bases like morpholine and piperazine have contributed to the understanding of molecular interactions and crystal engineering. Such studies are crucial for designing compounds with desired physical and chemical properties (Smith et al., 2011).
Properties
IUPAC Name |
4-benzyl-5-(4-methylsulfonylpiperazine-1-carbonyl)morpholin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-26(23,24)19-9-7-18(8-10-19)17(22)15-12-25-13-16(21)20(15)11-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFPMCNGOHWMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2COCC(=O)N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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